molecular formula C10H10O2 B13522101 2-Acetyl-6-methylbenzaldehyde

2-Acetyl-6-methylbenzaldehyde

Cat. No.: B13522101
M. Wt: 162.18 g/mol
InChI Key: ZSSNZJCZIZAAHY-UHFFFAOYSA-N
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Description

2-Acetyl-6-methylbenzaldehyde (IUPAC: this compound) is an aromatic aldehyde derivative featuring a benzaldehyde backbone substituted with an acetyl group (-COCH₃) at the 2-position and a methyl group (-CH₃) at the 6-position. This compound is of interest in organic synthesis due to its dual functional groups (aldehyde and ketone), which enable diverse reactivity, including condensation, nucleophilic addition, and participation in heterocyclic ring formation. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, particularly as intermediates in the synthesis of complex molecules.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-acetyl-6-methylbenzaldehyde

InChI

InChI=1S/C10H10O2/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-6H,1-2H3

InChI Key

ZSSNZJCZIZAAHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-6-methylbenzaldehyde can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be facilitated by microwave irradiation to improve yield and reduce reaction time .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the Claisen-Schmidt reaction, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as barium hydroxide or boron trifluoride etherate can further improve the reaction’s selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetyl-6-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Acetyl-6-methylbenzaldehyde exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular processes. The presence of the acetyl and methyl groups can affect its reactivity and binding affinity to different targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Physical State Key Properties
This compound C₁₀H₁₀O₂ 162.19 Aldehyde, Acetyl, Methyl Not reported High reactivity at aldehyde site
5-Acetyl-2-methoxybenzaldehyde C₁₀H₁₀O₃ 178.18 Aldehyde, Acetyl, Methoxy Liquid/Crystalline Moderate polarity; hygroscopic
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Ester, Ketone, Phenyl Crystalline solid Stable at -20°C; low solubility
2-Methoxy-6-(methylsulfanyl)benzaldehyde C₉H₁₀O₂S 182.24 Aldehyde, Methoxy, Methylsulfanyl Not reported Sulfur-enhanced electrophilicity

Key Observations:

  • Substituent Effects: The acetyl group in this compound and 5-acetyl-2-methoxybenzaldehyde introduces electron-withdrawing effects, activating the aldehyde for nucleophilic attacks. In contrast, the methylsulfanyl group in 2-methoxy-6-(methylsulfanyl)benzaldehyde enhances electrophilicity through resonance and inductive effects .
  • Stability: Methyl 2-phenylacetoacetate exhibits long-term stability when stored at -20°C, attributed to its crystalline structure and ester functionality .

Research Findings and Trends

Recent studies highlight the role of substituent positioning in tuning reactivity:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and methylsulfanyl groups (electron-donating) increase aldehyde electrophilicity, whereas acetyl groups (electron-withdrawing) stabilize intermediates in condensation reactions .
  • Applications in Drug Discovery: 2,6-Disubstituted benzaldehydes are leveraged in synthesizing kinase inhibitors and antimicrobial agents, with solubility and stability being critical optimization parameters .

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